Methyl 4-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)benzoate

Description

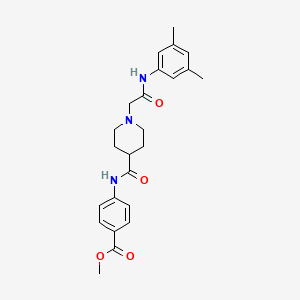

Methyl 4-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)benzoate is a structurally complex organic compound featuring a piperidine core linked to a benzoate ester via a carboxamide bond. The molecule also includes a 3,5-dimethylphenyl group attached through an amino-oxoethyl chain.

Properties

IUPAC Name |

methyl 4-[[1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-16-12-17(2)14-21(13-16)25-22(28)15-27-10-8-18(9-11-27)23(29)26-20-6-4-19(5-7-20)24(30)31-3/h4-7,12-14,18H,8-11,15H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVSIGDRNDAWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C22H30N4O3

- Molecular Weight : 398.50 g/mol

- IUPAC Name : this compound

The presence of a piperidine ring and a benzoate moiety suggests that this compound may interact with various biological targets, potentially influencing multiple pathways.

The biological activity of this compound can be attributed to its ability to modulate specific molecular targets. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The exact mechanism remains under investigation but may involve:

- Binding to Receptors : The compound may bind to specific receptors, altering their activity.

- Enzyme Inhibition : It could inhibit enzymes related to glucose metabolism or other biochemical processes.

Antidiabetic Activity

Research has indicated that derivatives of piperidine compounds exhibit antidiabetic properties. For instance, compounds similar to this compound have shown:

- Inhibition of α-glucosidase : This enzyme plays a crucial role in carbohydrate digestion; inhibition can lead to reduced glucose absorption.

- Improvement in Insulin Sensitivity : Some studies suggest that such compounds enhance insulin signaling pathways, leading to better glucose control in diabetic models .

Antioxidant Properties

Compounds containing piperidine and benzoate structures have also demonstrated antioxidant activity. This is significant as oxidative stress is a contributing factor in various diseases, including diabetes and cardiovascular disorders. The antioxidant effects may be mediated through the scavenging of free radicals or the enhancement of endogenous antioxidant defenses.

In Vitro Studies

A study examining the effects of similar piperidine derivatives showed promising results in terms of enzyme inhibition and cellular viability. Notably, compounds with electron-donating groups (like methyl groups) displayed enhanced inhibitory activity against α-glucosidase compared to their counterparts with electron-withdrawing groups .

| Compound | α-Glucosidase Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 75% | 12 |

| Compound B | 65% | 15 |

| This compound | TBD | TBD |

In Vivo Studies

In vivo studies have further validated the antidiabetic potential. For example, animal models treated with piperidine derivatives exhibited significant reductions in blood glucose levels alongside improvements in lipid profiles. These findings underscore the therapeutic potential of this compound as a candidate for diabetes management.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between the target compound and analogous molecules:

Structural and Functional Group Analysis

- Piperidine vs. Ammonium Cores: The target compound’s piperidine ring contrasts with Denatonium Benzoate’s quaternary ammonium center. Piperidine derivatives often exhibit enhanced bioavailability and receptor binding compared to ammonium salts, which are typically inert (e.g., Denatonium’s role as a non-toxic bitterant) .

- Aromatic Substituents: The 3,5-dimethylphenyl group in the target compound differs from the 2,6-dimethylphenyl in Denatonium.

- Ester Linkages: All compounds share methyl benzoate moieties, but their stability varies. Pesticides like tribenuron-methyl undergo ester hydrolysis for activation, whereas Denatonium’s benzoate remains intact due to its non-enzymatic role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.